5-tert-Butyl-N,N-diethylthiophen-2-amine
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Overview
Description
5-tert-Butyl-N,N-diethylthiophen-2-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a tert-butyl group and two diethylamine groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N,N-diethylthiophen-2-amine typically involves the alkylation of thiophene derivatives. One common method is the reaction of 2-bromo-5-tert-butylthiophene with diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N,N-diethylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted thiophenes with different functional groups
Scientific Research Applications
5-tert-Butyl-N,N-diethylthiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N,N-diethylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-2-hydroxybenzaldehyde
- N-tert-Butyl-3,5-dimethylaniline
- 5-tert-Butyl-2-methyl-benzenesulfonyl chloride
Uniqueness
5-tert-Butyl-N,N-diethylthiophen-2-amine is unique due to its specific structural features, such as the presence of both tert-butyl and diethylamine groups on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
109548-96-1 |
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Molecular Formula |
C12H21NS |
Molecular Weight |
211.37 g/mol |
IUPAC Name |
5-tert-butyl-N,N-diethylthiophen-2-amine |
InChI |
InChI=1S/C12H21NS/c1-6-13(7-2)11-9-8-10(14-11)12(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
KYTNKSUXULTQEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(S1)C(C)(C)C |
Origin of Product |
United States |
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